molecular formula C8H9N3 B13723319 6,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine

6,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13723319
M. Wt: 147.18 g/mol
InChI Key: FMDMXXHCKUMJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine ( 2411640-70-3) is a high-value nitrogen-rich heterocyclic compound with the molecular formula C 8 H 9 N 3 and a molecular weight of 147.18 g/mol . This fused bicyclic scaffold, which combines a 1,2,4-triazole ring with a pyridine, is of significant interest in multiple research fields due to its structural similarity to purines and its utility as an electron-deficient building block . In medicinal chemistry and drug discovery, the [1,2,4]triazolo[1,5-a]pyridine core serves as a versatile scaffold. Research indicates that derivatives of this heterocycle have been investigated as negative allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5), a target for neurological disorders . Furthermore, structurally analogous compounds have been explored for their potential as immunomodulators and antifungal agents, highlighting the broad therapeutic potential of this chemical class . In materials science, this compound is recognized as a promising building block for creating highly efficient organic light-emitting diodes (OLEDs) . The [1,2,4]triazolo[1,5-a]pyridine unit is a valuable electron-deficient component. Its large, rigid, planar structure promotes thermal stability and high photoluminescence quantum yield (PLQY), which is crucial for developing blue fluorescent emitters and host materials for phosphorescent OLEDs (PHOLEDs) . This product is intended for research and development purposes only and is not approved for use in humans or animals.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

6,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C8H9N3/c1-6-3-7(2)8-9-5-10-11(8)4-6/h3-5H,1-2H3

InChI Key

FMDMXXHCKUMJFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NC=N2)C

Origin of Product

United States

Preparation Methods

Patent-Disclosed Process for 6,8-Dimethyl-triazolo[1,5-a]pyridine

A recent patent (WO2024015825A1) outlines an improved, high-yield, scalable process for preparing 6-bromo-7,8-dimethyl-triazolo[1,5-a]pyridine , which is closely related to the target compound and informs its synthetic strategy:

Step Reaction Description Reagents/Conditions Notes
1 Reaction of 2-amino-3,5-dibromo-4-methylpyridine with 1,1-dimethoxy-N,N-dimethylmethanamine Room temperature, suitable solvent Forms directing group intermediate (formimidamide)
2 Methylation of 3-bromo substituent via methyl zinc compound with nickel catalyst Ni catalyst, methyl zinc reagent Selective replacement of bromine with methyl
3 Hydrolysis of directing group to regenerate amine Acidic hydrolysis Prepares intermediate for cyclization
4 Cyclization to form triazolo ring fused to pyridine Cyclization conditions (not fully detailed) Yields 6,8-dimethyl fused triazolo-pyridine

This method avoids palladium catalysts, minimizes side products, and is adaptable for large-scale manufacture, providing high yields and purity.

Alternative Synthetic Routes

Other literature describes condensation methods involving β-diketones or β-dialdehydes with appropriate hydrazine or amino pyridine derivatives to form the triazolo ring:

  • Condensation of β-diketones with 2-aminopyridine derivatives under acidic or reflux conditions leads to the formation of the fused triazolo ring system.
  • Oxidative cyclization of pyrimidin-2-yl-amidines is another route to access related triazolo-pyridine systems, though specific application to 6,8-dimethyl derivatives is less documented.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Catalyst Yield (%) Scale Adaptability Notes
Directed methylation via methyl zinc (Patent WO2024015825A1) 2-amino-3,5-dibromo-4-methylpyridine Methyl zinc compound, 1,1-dimethoxy-N,N-dimethylmethanamine Nickel catalyst High (>80%) High Avoids Pd catalyst, scalable
Condensation with β-diketones or β-dialdehydes 2-aminopyridine derivatives β-diketones or β-dialdehydes Acidic conditions Moderate to High Moderate Common for triazolo ring formation
Oxidative cyclization of pyrimidin-2-yl-amidines Pyrimidin-2-yl-amidines Oxidants, acids Various Variable Moderate General method for fused triazolo heterocycles

Summary of Research Findings and Recommendations

  • The most efficient and scalable method for preparing 6,8-Dimethyl-triazolo[1,5-a]pyridine involves the directed methylation of halogenated dimethylpyridin-2-amine intermediates using methyl zinc reagents with nickel catalysis, as disclosed in recent patents.
  • This approach provides high yields, minimizes side products, and is adaptable to large-scale production without using expensive or toxic palladium catalysts.
  • Alternative methods based on condensation reactions and oxidative cyclization exist but may offer lower yields or more complex reaction conditions.
  • Further optimization could focus on improving cyclization steps and exploring greener solvents or catalysts.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including nucleophilic addition, substitution, and condensation reactions. It is highly electrophilic, making it reactive towards nucleophiles such as indoles and 1,3-dicarbonyl compounds .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazolopyridines, which can be further functionalized for specific applications.

Scientific Research Applications

It appears there might be a misunderstanding in the query, as the search results primarily discuss "2,8-Dimethyl[1,2,4]triazolo[1,5-a]pyridine" and "6-Bromo-2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine," not "6,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine." Given this, the following information will focus on the applications of the chemical compounds that the search results do provide information on.

2,8-Dimethyl[1,2,4]triazolo[1,5-a]pyridine

Pharmaceuticals: 2,8-Dimethyl[1,2,4]triazolo[1,5-a]pyridine is explored as a lead compound for drug development due to its biological activities against infections and cancer. Research indicates that compounds in the [1,2,4]triazolo[1,5-a]pyridine class exhibit significant biological activities. The uniqueness of 2,8-Dimethyl[1,2,4]triazolo[1,5-a]pyridine lies in its specific methyl substitutions at positions 2 and 8 on the pyridine ring, which can significantly influence its biological activity and physical properties compared to other triazolo derivatives.

6-Bromo-2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine

6-Bromo-2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a chemical compound extensively used in scientific research. Its structure includes two methyl groups at the 2 and 8 positions of the triazole ring and a bromine atom at the 6 position, contributing to its unique chemical properties and potential biological activities.

General Applications in Drug Design

Triazolopyridines have versatile applications in medicinal chemistry . The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle has proven to be remarkably versatile in drug design . The TP ring system is isoelectronic with that of purines, suggesting it as a possible surrogate of the purine ring . Depending on the substituents, the TP ring can also be a bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . The metal-chelating properties of the TP ring have been exploited to generate candidate treatments for cancer and parasitic diseases .

Table of Triazolopyridine Derivatives

Compound NameStructure TypeUnique Features
[1,2,4]Triazolo[1,5-a]pyridineTriazolo-pyridineBase structure without methyl substitutions
[1,3]Triazolo[4,3-a]pyrimidineTriazolo-pyrimidineContains a pyrimidine ring instead of pyridine
3-Amino-[1,2,4]triazolo[1,5-a]pyridineAmino-substituted triazolo-pyridineExhibits enhanced biological activity due to amino group
2,8-Dimethyl[1,2,4]triazolo[1,5-a]pyridineTriazolo-pyridineSpecific methyl substitutions at positions 2 and 8 on the pyridine ring
6-Bromo-2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridineBromo and dimethyl substitutionsTwo methyl groups at the 2 and 8 positions of the triazole ring and a bromine atom at the 6 position

RORγt Inhibitors

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a JAK1 and JAK2 inhibitor, it binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling pathways. This inhibition can lead to reduced inflammation and cell proliferation, making it useful in treating inflammatory and proliferative diseases .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Compounds Analyzed:

5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

  • Structure: Methyl groups at positions 5 and 7 on a triazolopyrimidine core.
  • Activity: Herbicidal (ALS inhibition) with efficacy comparable to sulfonylureas .
  • Key Difference: The pyrimidine core (vs. pyridine) and substituent positions alter electronic properties and enzyme binding.

2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine Structure: Methyl groups at positions 2 and 6.

6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine

  • Structure: Halogen substituents (Br, F) at positions 6 and 7.
  • Activity: Enhanced reactivity for further functionalization; halogenation may improve antifungal activity .
  • Key Difference: Halogens increase molecular weight and polarity, altering pharmacokinetics vs. methyl groups.

2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Structure: Carboxamide and amino groups on a triazolopyrimidine core. Activity: Antiproliferative (tubulin inhibition) and antimicrobial properties . Key Difference: Polar functional groups enhance solubility but reduce membrane permeability compared to methylated analogs.

Physicochemical Properties

  • Lipophilicity: 6,8-Dimethyl derivatives exhibit higher logP values than polar analogs (e.g., carboxamides), favoring membrane penetration .
  • Thermal Stability: Methyl groups enhance stability compared to halogenated derivatives, which may decompose under harsh conditions .

Biological Activity

6,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a triazole ring fused to a pyridine structure, contributing to its unique chemical properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C8H8N4
  • Molecular Weight : 164.18 g/mol

1. CYP Enzyme Inhibition

One of the notable biological activities of this compound is its role as a CYP enzyme inhibitor. Specifically, it has been shown to inhibit CYP1A2, which is crucial for drug metabolism. This inhibition suggests potential drug-drug interactions that could impact the pharmacokinetics of co-administered medications.

2. Anti-Inflammatory Properties

Research indicates that derivatives of the triazolo[1,5-a]pyridine scaffold exhibit significant anti-inflammatory effects. For instance, compounds derived from this scaffold have demonstrated inhibition of pro-inflammatory cytokines in various models. A study highlighted that specific analogues could effectively reduce IL-17A production in mouse models, showcasing their potential in treating inflammatory diseases such as psoriasis .

3. Antichlamydial Activity

Recent investigations have revealed that certain derivatives based on the triazolo[1,5-a]pyridine structure exhibit selective activity against Chlamydia trachomatis. These compounds were found to impair the growth of the pathogen without affecting host cell viability, indicating their potential as therapeutic agents against chlamydial infections .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Interaction : The inhibition of CYP enzymes suggests a competitive interaction with substrates or co-factors involved in drug metabolism.
  • Cytokine Modulation : The regulation of cytokine production points to an influence on signaling pathways involved in inflammation and immune response.
  • Selective Targeting : The selectivity for Chlamydia indicates a mechanism that may involve specific binding sites or pathways unique to the pathogen.

Case Studies and Research Findings

StudyFindings
Study on CYP InhibitionDemonstrated significant inhibition of CYP1A2 activity by this compound derivatives.
Anti-inflammatory ActivityCompounds showed dose-dependent inhibition of IL-17A production in mouse models (IC50 = 590 nM) indicating strong anti-inflammatory potential .
Antichlamydial ActivityNew compounds displayed selective inhibition of Chlamydia trachomatis, highlighting their therapeutic promise against this pathogen .

Q & A

Basic: What are the common synthetic routes for 6,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine, and how do reaction conditions influence yield and purity?

Methodological Answer:
Synthesis typically involves multi-step reactions starting from triazole or pyridine precursors. A common approach includes:

  • Step 1: Condensation of substituted pyridines with triazole derivatives under reflux in ethanol or toluene.
  • Step 2: Cyclization facilitated by catalysts like piperidine or copper, with strict temperature control (e.g., 60–100°C) and inert atmospheres (N₂/Ar) to prevent oxidation .
  • Purification: Isolation via crystallization (ethanol/water mixtures) or column chromatography. Yield optimization requires precise stoichiometry and solvent selection (e.g., DMF for polar intermediates) .

Critical Factors:

  • Temperature: Higher temperatures (>100°C) may lead to side products (e.g., over-cyclization).
  • Atmosphere: Inert gases reduce byproducts from oxidative side reactions .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR: Prioritize signals for methyl groups (δ 2.1–2.5 ppm for CH₃) and aromatic protons (δ 6.5–8.5 ppm). The triazole ring protons appear as singlets (δ 8.0–9.5 ppm) .
  • IR Spectroscopy: Confirm C≡N stretches (~2210 cm⁻¹) and C=O bands (~1680 cm⁻¹) in derivatives .
  • X-ray Crystallography: Resolves regiochemistry and validates bond lengths (e.g., C-N in triazole: ~1.31 Å) .

Data Interpretation Tip: Compare experimental NMR shifts with DFT-calculated values to resolve ambiguities in substituent positioning .

Basic: What biological activities have been reported for triazolopyridine derivatives, and how do structural modifications like methyl groups at positions 6 and 8 influence these activities?

Methodological Answer:

  • Reported Activities: Enzyme inhibition (e.g., kinases), antimicrobial effects, and receptor modulation (e.g., GABA₀) .
  • Role of Methyl Groups:
    • 6-Methyl: Enhances lipophilicity, improving blood-brain barrier penetration for CNS targets.
    • 8-Methyl: Steric effects can block metabolic degradation, increasing bioavailability .
      Assay Design:
  • Use enzyme inhibition assays (e.g., fluorescence-based kinase assays) with IC₅₀ determination.
  • Pair with molecular docking to correlate methyl group positioning with binding affinity .

Advanced: How can researchers optimize copper-catalyzed cyclization reactions to synthesize this compound derivatives with high fluorescence quantum yields?

Methodological Answer:

  • Catalyst System: Use Cu(I) catalysts (e.g., CuBr) with ligands like 1,10-phenanthroline to enhance regioselectivity .
  • Solvent Optimization: Polar aprotic solvents (e.g., acetonitrile) improve reaction rates and fluorescence properties.
  • Post-Synthetic Modification: Introduce electron-withdrawing groups (e.g., -CN) at position 8 to redshift emission wavelengths .
    Validation: Measure quantum yields using integrating sphere-equipped fluorometers and compare with reference dyes (e.g., fluorescein) .

Advanced: What strategies are effective in resolving contradictions between computational modeling and experimental data (e.g., NMR chemical shifts or X-ray crystallography) for triazolopyridine derivatives?

Methodological Answer:

  • Case Study: If computed NMR shifts deviate from experimental
    • Step 1: Re-optimize the DFT geometry using solvent models (e.g., PCM for DMSO).
    • Step 2: Check for tautomeric forms (e.g., triazole vs. pyridine protonation states) .
  • Crystallographic Validation: Use X-ray data to refine computational models. For example, discrepancies in bond angles may indicate lattice strain not captured in gas-phase calculations .

Advanced: How do solvent polarity and catalyst choice impact the regioselectivity of nucleophilic substitution reactions in triazolopyridine functionalization?

Methodological Answer:

  • Solvent Effects:
    • Polar Solvents (DMF, DMSO): Stabilize transition states for SNAr reactions, favoring substitution at electron-deficient positions (e.g., position 6) .
    • Nonpolar Solvents (Toluene): Promote radical pathways in copper-catalyzed reactions, altering regioselectivity .
  • Catalyst Tuning:
    • Pd(0) Catalysts: Enable Suzuki couplings at position 8 with aryl boronic acids.
    • Base Selection: K₂CO₃ vs. Cs₂CO₃ can shift selectivity between N-alkylation and O-alkylation in intermediates .

Experimental Tip: Use LC-MS to monitor reaction progress and identify regioisomers early .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.